Discovery and first synthesis of "1,2-Diazaspiro[2.3]hex-1-ene" derivatives
Discovery and first synthesis of "1,2-Diazaspiro[2.3]hex-1-ene" derivatives
Technical Guide: Discovery, Synthesis, and Application of 1,2-Diazaspiro[2.3]hex-1-ene Derivatives
Part 1: Executive Summary & Significance
1,2-Diazaspiro[2.3]hex-1-ene (often referred to as cyclobutanediazirine ) represents a class of high-strain spirocyclic molecules that have recently emerged as superior photoaffinity labeling (PAL) reagents in chemical biology and drug discovery.
Unlike traditional "linear" dialkyldiazirines, which suffer from significant background labeling due to the formation of long-lived diazo isomers, the spiro[2.3] system effectively suppresses the diazo pathway. Upon UV irradiation (365 nm), these derivatives generate reactive carbenes (cyclobutylidenes) with exceptional cleanliness, enabling high-resolution mapping of small molecule-protein interactions.
Key Technical Advantages:
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Diazo-Suppression: The strain of the four-membered ring disfavors the rearrangement to the linear diazo isomer (diazocyclobutane), which is a common artifact generator in linear diazirines.
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Carbene Selectivity: Photolysis yields the singlet carbene primarily, which rapidly crosslinks with proximal biomolecules or rearranges to methylenecyclopropane.
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Compact Footprint: The small spirocyclic scaffold minimizes steric perturbation of the drug/ligand being studied.
Part 2: Discovery and Historical Context
While the theoretical spiro[2.3]hexane skeleton has been known, the practical access to stable, functionalized 1,2-diazaspiro[2.3]hex-1-ene derivatives was established in 2019 by Oleksandr O. Grygorenko and coworkers at Enamine Ltd. and Taras Shevchenko National University of Kyiv.
Prior to this work, spirocyclic diazirines were largely limited to larger rings (cyclohexane/cyclopentane) or lacked the functional handles (amines, carboxylic acids) necessary for bioconjugation. Grygorenko’s team reported the first scalable, multigram synthesis of a library of these compounds, effectively transitioning the molecule from a chemical curiosity to a vital tool for the "interactome" mapping era.
Subsequent applications by Christina M. Woo and others (2021–2024) validated these probes in live-cell environments, proving their superiority over linear analogues in reducing non-specific background labeling.
Part 3: Synthetic Strategy & Protocol
The synthesis of 1,2-diazaspiro[2.3]hex-1-ene derivatives typically proceeds from a substituted cyclobutanone precursor. The core challenge is constructing the strained three-membered diazirine ring onto the four-membered cyclobutane without triggering ring-opening.
The industry-standard route (Grygorenko Protocol) utilizes a modified Graham reaction sequence: Ketone
Core Reaction Scheme
Caption: Step-wise synthesis of functionalized 1,2-diazaspiro[2.3]hex-1-ene from cyclobutanone precursors.
Detailed Experimental Protocol
Target Molecule: 5-(Methoxycarbonyl)-1,2-diazaspiro[2.3]hex-1-ene
Step 1: Oxime Formation
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Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in MeOH.
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Add Hydroxylamine hydrochloride (1.1 eq) and Sodium acetate (1.1 eq).
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Stir at Room Temperature (RT) for 2–4 hours.
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Concentrate, extract with EtOAc, wash with brine, and dry.
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Checkpoint: Quantitative conversion is typical.
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Step 2: Mesylation (Activation)
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Dissolve the oxime in anhydrous DCM at 0 °C.
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Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq).
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Stir at 0 °C for 1 hour.
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Quench with water, extract with DCM. Use immediately (mesylates can be unstable).
Step 3: Diaziridine Formation (The Critical Step)
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Condense Ammonia (NH₃) into a pressure vessel at -78 °C (approx. 10–20 mL per gram of substrate).
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Add the crude mesylate (dissolved in a minimal amount of anhydrous THF or Et₂O).
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Seal the vessel and allow it to warm to RT. Stir for 12–24 hours.
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Cool to -78 °C, open carefully to vent NH₃. Extract the residue with MeOH/DCM.
Step 4: Oxidation to Diazirine
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Dissolve the crude diaziridine in MeOH at 0 °C.
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Add Triethylamine (3.0 eq).
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Add solid Iodine (I₂) portion-wise until a persistent brown color remains (indicating excess oxidant).
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Stir for 30 mins.
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Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the solution turns colorless.
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Extract with Et₂O or DCM. Purify via silica gel chromatography (typically elutes with Hexane/EtOAc).
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Yield: 30–60% over 3 steps.
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Appearance: Colorless oil or low-melting solid.
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Part 4: Mechanistic Insights & Stability
The utility of 1,2-diazaspiro[2.3]hex-1-ene lies in its photochemistry. The "Woo Mechanism" (2024) highlights the divergence from linear diazirines.
Linear Diazirines:
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Irradiation
Carbene (~60%) + Diazo isomer (~40%) . -
Problem: The diazo species is long-lived and electrophilic, reacting slowly with nucleophiles (e.g., acidic residues), causing "background" noise in proteomics.
Spiro[2.3] Diazirines:
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Irradiation
Carbene (>90%) . -
Advantage:[1][4][5][6] The formation of the corresponding diazo compound (diazocyclobutane) is thermodynamically or kinetically disfavored due to the immense strain of placing a double bond (
center) within the four-membered ring system (anti-Bredt-like strain). -
The carbene rapidly inserts into X-H bonds or rearranges to methylenecyclopropane (a silent byproduct).
Caption: Photochemical pathways of spiro[2.3] diazirines showing suppression of the diazo intermediate.
Part 5: Characterization Data Summary
Researchers should look for these diagnostic signals to confirm synthesis success.
| Property | Diagnostic Signal | Notes |
| ¹H NMR | Complex multiplets depending on substitution. Lack of downfield aromatic protons. | |
| ¹³C NMR | The quaternary spiro carbon is characteristic. | |
| ¹³C NMR | The diazirine carbon usually appears upfield. | |
| UV-Vis | Weak | |
| IR | ~1600 cm⁻¹ (weak N=N) | Often difficult to see; lack of C=O (if ester reduced) or presence of ester C=O at 1730 cm⁻¹. |
| Stability | Stable at RT / -20°C | Avoid strong acids. Stable to ambient light for short periods, but store in dark. |
References
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Grygorenko, O. O. , et al. "Multigram Synthesis of Functionalized Spirocyclic Diazirines."[3][7][8][9][10] European Journal of Organic Chemistry, vol. 2019, no.[7][8][9][10] 23, 2019, pp. 3744–3750.[9] Link
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Woo, C. M. , et al. "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling."[4] Chemical Science, 2024. Link
- West, J. D., & Warkentin, J. "Diazirines and their precursors." Comprehensive Heterocyclic Chemistry III, 2008. (General background on diazirine synthesis).
Sources
- 1. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Papers - Oleksandr Grygorenko [grygorenko.com]
- 8. Multigram Synthesis of Functionalized Spirocyclic Diazirines-MedSci.cn [medsci.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
